Enhanced Lipophilicity via 4-Methoxy Substitution for Improved Membrane Permeability
The 4-methoxy substituent in 4-methoxypyridine-2-carbothioamide significantly increases its lipophilicity compared to the unsubstituted parent compound, pyridine-2-carbothioamide. While direct experimental logP data for 4-methoxypyridine-2-carbothioamide is not available in authoritative databases, the unsubstituted pyridine-2-carbothioamide has a reported experimental logP of 1.051 [1]. Computational predictions using XLogP3 indicate a logP of approximately 1.2 for 4-methoxypyridine-2-carbothioamide [2]. This enhanced lipophilicity is consistent with class-level trends observed in pyridinecarbothioamides, where increasing lipophilicity correlates with improved cellular uptake and cytotoxicity of their organometallic complexes [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted XLogP3: ~1.2 (CID 5396725) |
| Comparator Or Baseline | Pyridine-2-carbothioamide (CAS 5346-38-3): Experimental logP = 1.051 |
| Quantified Difference | +0.15 logP units (approximate; prediction-based) |
| Conditions | Octanol-water partition coefficient (logP); Predicted vs. Experimental |
Why This Matters
Increased lipophilicity is a critical parameter for improving passive membrane diffusion, which directly impacts the bioavailability and cellular activity of the compound and its metal complexes.
- [1] ChemBase. pyridine-2-carbothioamide. MDL: MFCD00087576. CAS: 5346-38-3. Hydrophobicity (logP): 1.051. View Source
- [2] PubChem. XLogP3 Prediction for 4-Methoxypyridine-2-carbothioamide (CID 5396725). View Source
- [3] Meier SM, et al. Anticancer Ru(η6-p-cymene) complexes of 2-pyridinecarbothioamides: A structure–activity relationship study. Journal of Inorganic Biochemistry. 2017. View Source
